
4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide: is a chemical compound with the molecular formula C15H19N2O3. It belongs to the class of aromatic amides, where the amide linkage is directly bonded to an aromatic system . This compound exhibits interesting properties due to its unique structure.
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route is through the reaction of a suitable precursor with a fluorinated benzenesulfonamide. The exact synthetic pathway may vary, but it typically includes the following steps:
Formation of the Pyrrolidine Ring: Starting from an appropriate precursor, a pyrrolidine ring is formed by cyclization. The phenyl group is introduced during this step.
Fluorination: The fluorine atom is introduced at a specific position on the benzene ring.
Sulfonation: The sulfonamide group (SONH) is added to the benzene ring.
Industrial Production:: Industrial-scale production methods involve optimization of the synthetic route for efficiency, yield, and safety. These methods are proprietary and may involve specialized catalysts and conditions.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound may undergo oxidation reactions, especially due to the presence of the phenyl group.
Substitution: Substitution reactions can occur at the fluorine position or the sulfonamide nitrogen.
Reduction: Reduction of the carbonyl group (2,5-dioxo) may lead to different derivatives.
Fluorination: Reagents like hydrogen fluoride (HF) or fluorinating agents (e.g., Selectfluor) are used.
Sulfonation: Sulfur trioxide (SO) or chlorosulfonic acid (ClSOH) are common reagents.
Major Products:: The major products depend on the specific reaction conditions. Potential products include derivatives with modified substituents or positional isomers.
Applications De Recherche Scientifique
Chemistry::
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Organic Synthesis: It can be used as a building block for more complex molecules.
Drug Discovery: Researchers explore its potential as a drug candidate due to its unique structure.
Enzyme Inhibition: It might inhibit specific enzymes relevant to disease pathways.
Materials Science: The compound’s properties may find applications in materials, coatings, or sensors.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs to this compound, its structural features make it distinct. related compounds include other sulfonamides, fluorinated aromatics, and pyrrolidines.
Propriétés
Numéro CAS |
30438-06-3 |
|---|---|
Formule moléculaire |
C16H13FN2O4S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H13FN2O4S/c17-13-8-11(24(18,22)23)6-7-14(13)19-15(20)9-12(16(19)21)10-4-2-1-3-5-10/h1-8,12H,9H2,(H2,18,22,23) |
Clé InChI |
BUQOMQVAPSDAIP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]-](/img/structure/B12895700.png)

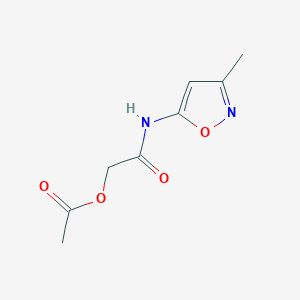
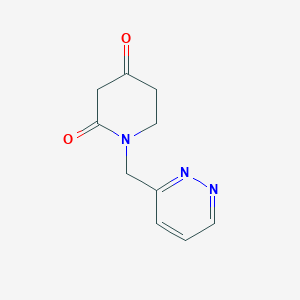
![3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid](/img/structure/B12895730.png)
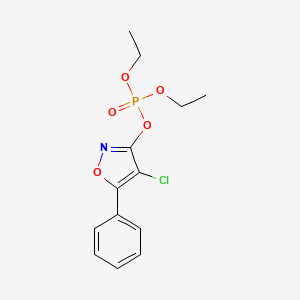

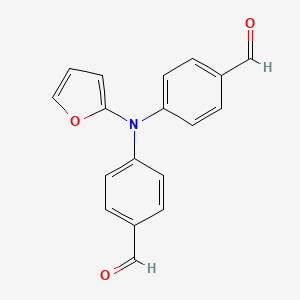
![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)

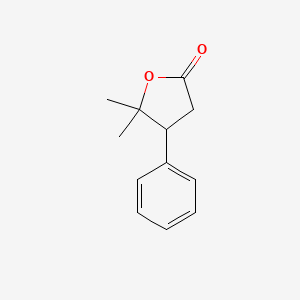
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)
